2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative. Its structure comprises a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide group to a 2,2,6,6-tetramethylpiperidin-4-yl substituent. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2)10-13(11-19(3,4)21-18)20-16(22)14-9-12-7-5-6-8-15(12)24-17(14)23/h5-9,13,21H,10-11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANXGYXQFDEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 313.41 g/mol
- CAS Number : 122035-71-6
The compound features a chromene backbone with a piperidine moiety, which is significant for its biological interactions.
Anticancer Activity
Research indicates that chromene derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study focused on benzopyrone-based compounds demonstrated that several derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Testing : The compound was evaluated against HL-60 (human leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines using the MTT assay.
- Results : The compound exhibited moderate cytotoxicity with IC values indicating effective inhibition of cancer cell proliferation. Specifically, a related chromenone derivative showed IC values of 42.0 μM against HL-60 and 24.4 μM against MOLT-4 cells .
The mechanism by which chromene derivatives exert their anticancer effects typically involves:
- Induction of Apoptosis : Chromene compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
Other Biological Activities
Beyond anticancer properties, this compound may exhibit additional biological activities:
- Antioxidant Properties : Chromenes are known for their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs in the Coumarin Carboxamide Family
Key Compounds:
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Structural Difference: The amide nitrogen is substituted with a 4-methoxyphenethyl group instead of the tetramethylpiperidinyl moiety. However, the phenethyl chain lacks the steric hindrance and hydrogen-bonding capacity of the piperidinyl group, which may reduce stability in biological environments .
8-Allyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-3-carboxamide Structural Difference: An allyl group is added at the 8-position of the coumarin core. This modification could enhance biological activity but reduce thermal stability compared to the unsubstituted target compound .
Table 1: Comparison of Coumarin Carboxamide Derivatives
| Compound Name | Substituent on Amide Nitrogen | Additional Core Modifications | Key Properties |
|---|---|---|---|
| Target Compound | 2,2,6,6-Tetramethylpiperidin-4-yl | None | High steric hindrance; potential H-bond donor |
| N-(4-Methoxyphenethyl)-coumarin-3-carboxamide | 4-Methoxyphenethyl | None | Enhanced solubility; lower steric bulk |
| 8-Allyl Derivative | 2,2,6,6-Tetramethylpiperidin-4-yl | 8-Allyl group | Increased reactivity; altered π-interactions |
Compounds with 2,2,6,6-Tetramethylpiperidinyl Substituents
The tetramethylpiperidinyl group is notable for its steric protection and stability-enhancing properties. For example:
- Bis-TMP Naphthalimide : A naphthalimide derivative with two tetramethylpiperidinyl groups. The crystal structure reveals hydrogen bonding (N–H⋯O) and resistance to π-stacking due to steric hindrance. Such features contribute to its use as a fluorescent marker with high photostability .
- Light Stabilizers in Patents : Mixtures of tetramethylpiperidinyl-pyrrolidine/pyrrolidin-diones (e.g., 4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione) are used in polymer stabilization. The piperidinyl group mitigates oxidative degradation, suggesting similar protective effects in the target coumarin compound .
Table 2: Functional Role of Tetramethylpiperidinyl Group in Diverse Compounds
| Compound Class | Core Structure | Role of Tetramethylpiperidinyl Group | Application |
|---|---|---|---|
| Target Coumarin Carboxamide | Coumarin | Steric protection; H-bond donor | Potential drug candidate |
| Bis-TMP Naphthalimide | Naphthalimide | Prevents π-stacking; enhances photostability | Fluorescent probes |
| Pyrrolidine-dione Derivatives | Pyrrolidine-dione | Radical scavenging; UV stabilization | Polymer additives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
